molecular formula C20H27N3O3 B2739932 N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941873-58-1

N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2739932
CAS No.: 941873-58-1
M. Wt: 357.454
InChI Key: CBFOUEPCEAKUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic small molecule designed for research applications, featuring a central oxalamide linker connecting a cycloheptyl group to a phenyl ring substituted with a 2-oxopiperidine moiety. The presence of the 2-oxopiperidine (2-piperidinone) scaffold is of significant scientific interest, as this heterocycle is a privileged structure in medicinal chemistry known to confer favorable physicochemical properties and is found in compounds with a wide range of biological activities . Its incorporation into molecular structures can enhance druggability by improving metabolic stability, facilitating transport across biological membranes, and optimizing pharmacokinetic (ADME) profiles . This compound is of particular value for researchers investigating cellular defense mechanisms against oxidative stress. The 2-oxopyrrolidine scaffold, a close structural analog of 2-oxopiperidine, has been demonstrated in recent studies to potently activate the Nrf-2 signaling pathway , a key regulator of the antioxidant response . Compounds with this scaffold can promote the nuclear translocation of Nrf-2, leading to the upregulated expression of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase (NQO1), and effectively suppress intracellular ROS production . Consequently, this reagent is a promising candidate for in vitro studies exploring novel therapeutic strategies for chronic skin disorders, such as atopic dermatitis and psoriasis, which are characterized by elevated oxidative stress and inflammation. Furthermore, research into related piperidine-containing compounds suggests potential applications in central nervous system (CNS) and anticancer research . WARNING: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-cycloheptyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c24-18-12-5-6-13-23(18)17-11-7-10-16(14-17)22-20(26)19(25)21-15-8-3-1-2-4-9-15/h7,10-11,14-15H,1-6,8-9,12-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFOUEPCEAKUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Diversity

The target compound’s substituents differentiate it from other oxalamides:

  • NBD-556/557 (HIV entry inhibitors) : These possess aryl groups (e.g., 4-chlorophenyl) and piperidine/pyrrolidine moieties. Their oxalamide core interacts with HIV gp120’s Phe43 cavity, inducing conformational changes that inhibit viral entry . In contrast, the target compound’s cycloheptyl group may enhance membrane permeability, while the 2-oxopiperidin group could mimic cyclic amides in drugs like apixaban .
  • Compound 1c () : Features fluorinated and pyridyloxy substituents, contributing to high thermal stability (Mp 260–262°C) and distinct IR spectra (νmax 1668 cm⁻¹ for C=O). The target compound’s lack of fluorine may reduce electronegativity but improve metabolic stability .
  • Bis-imidazolidinyl oxalamide (): Contains bulky imidazolidinone groups, leading to a high melting point (349–250°C) and strong hydrogen bonding (IR: 3180 cm⁻¹ for N-H). The target compound’s cycloheptyl group likely reduces crystallinity compared to rigid aromatic systems .

Physical and Spectroscopic Properties

Property Target Compound* Compound 1c Bis-Imidazolidinyl Oxalamide
Melting Point Not reported 260–262°C 349–250°C
IR C=O Stretch ~1660–1700 cm⁻¹ (inferred) 1668 cm⁻¹ 1700 cm⁻¹
Hydrogen Bonding Moderate (oxalamide core) Weak (fluorine substitution) Strong (multiple N-H groups)
Solubility Likely moderate (cycloheptyl) Low (aromatic/CF₃ groups) Low (bulky substituents)

*Inferred from structural analogs due to lack of direct data.

Biological Activity

N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Cycloheptyl group : A seven-membered carbon ring that contributes to the compound's hydrophobic properties.
  • Oxopiperidinyl moiety : Enhances interactions with biological targets due to its nitrogen-containing ring structure.
  • Oxalamide linkage : Provides a site for potential enzymatic hydrolysis and interaction with various biological molecules.

The molecular formula for this compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 348.42 g/mol.

This compound primarily functions as a modulator of cereblon E3 ligase, an important component in the ubiquitin-proteasome system. This modulation facilitates the targeted degradation of specific proteins, which is a promising strategy in cancer therapy. The binding affinity and specific interactions with cereblon have been studied using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), revealing significant potential for therapeutic applications in oncology.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : The ability to induce protein degradation pathways makes it a candidate for treating malignancies by disrupting protein homeostasis within cancer cells.
  • Enzyme Inhibition : The oxalamide structure allows for interactions with various enzymes, potentially leading to inhibition of their activity, which can be beneficial in treating diseases where enzyme overactivity is an issue.

Case Studies

  • Cancer Research : In vitro studies have demonstrated that this compound effectively reduces cell viability in several cancer cell lines by promoting apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective properties, potentially making it useful in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar oxalamides:

Compound NameStructural FeaturesBiological Activity
N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamideCyclopentane groupAntitumor activity
N-cyclohexyl-N'-(3-pyridyl)oxalamideCyclohexane ring; pyridine substituentModulates different E3 ligases
N-benzyl-N'-(4-chlorophenyl)oxalamideBenzene substituent; different halogenExhibits anti-inflammatory properties

The unique combination of cycloheptyl and piperidine structures in this compound enhances its binding affinity for cereblon E3 ligase compared to other compounds, suggesting a more selective biological activity profile.

Synthesis and Production

The synthesis of this compound involves several key steps:

  • Preparation of cycloheptylamine.
  • Formation of the oxopiperidine derivative.
  • Coupling these intermediates using oxalyl chloride under controlled conditions.

These methods can be optimized to achieve desired yields and purity levels, making the compound accessible for further research and potential industrial applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves multi-step processes, starting with intermediate preparation (e.g., reductive amination for the phenylpiperidine moiety) followed by oxalamide coupling. Key steps include:

  • Intermediate Formation : Reacting 3-(2-oxopiperidin-1-yl)aniline with cycloheptyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea intermediate.

  • Oxalamide Coupling : Using oxalyl chloride or ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to link the intermediates .

  • Critical Parameters : Temperature control (<10°C for exothermic steps), solvent purity (anhydrous DMF or THF), and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) to minimize side products .

    Table 1 : Synthesis Optimization for Oxalamide Derivatives

    StepReagents/ConditionsYield (%)Key Challenges
    Intermediate FormationTHF, 0°C, 12h65–75Moisture sensitivity
    Oxalamide CouplingOxalyl chloride, Et₃N, DCM50–60Competing hydrolysis

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., cycloheptyl proton signals at δ 1.2–2.1 ppm; oxopiperidine carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 428.22) .
  • X-ray Crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement; P2₁/c space group common for oxalamides) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity data among oxalamide derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electron density maps to explain discrepancies in hydrolysis rates (e.g., higher electron-withdrawing effects in cycloheptyl vs. cyclohexyl derivatives reduce susceptibility to nucleophilic attack) .

  • Molecular Dynamics Simulations : Analyze solvent interactions affecting reaction outcomes (e.g., DMSO stabilizes transition states in SN2 reactions) .

    Table 2 : Reactivity Comparison of Oxalamide Analogues

    CompoundHydrolysis Rate (k, h⁻¹)Computational ΔG (kcal/mol)
    Cycloheptyl Derivative0.08-12.3
    Cyclohexyl Derivative0.12-10.8

Q. What experimental strategies optimize biological activity profiling for this compound?

  • Methodological Answer :

  • Targeted Assays : Use fluorescence polarization to measure binding affinity to enzymes (e.g., PARP1 inhibition, IC₅₀ < 100 nM) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450 interactions; LC-MS/MS quantifies parent compound depletion .
  • Contradiction Resolution : If conflicting bioactivity data arise (e.g., varying IC₅₀ in cell lines), validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Methodological and Analytical Challenges

Q. How should researchers design crystallization trials for structural validation?

  • Methodological Answer :

  • Screening Conditions : Use 96-well plates with varied solvents (e.g., ethanol/water mixtures) and temperatures (4°C vs. RT).
  • SHELX Refinement : Apply TWINABS for handling twinned data; ADDSYM in SHELXE identifies missed symmetry elements .

Q. What strategies mitigate synthetic byproducts during oxalamide formation?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect urea derivatives (common side products from incomplete oxalyl chloride reactions).
  • Purification : Optimize flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethyl acetate/hexane) .

Data Contradiction Analysis

Q. Why do similar oxalamides exhibit divergent biological activities despite structural homology?

  • Methodological Answer :

  • Steric Effects : Cycloheptyl’s larger ring size may hinder target binding compared to smaller cyclohexyl analogues.
  • Electrostatic Potential Maps : Compare Mulliken charges to identify critical regions (e.g., oxopiperidine’s carbonyl group as a hydrogen bond acceptor) .

Key Research Gaps

  • Catalytic Asymmetric Synthesis : No reported methods for enantioselective oxalamide formation; propose chiral auxiliaries or organocatalysts (e.g., L-proline derivatives) .
  • In Vivo Pharmacokinetics : Limited data on oral bioavailability; recommend microdosing studies with ¹⁴C-labeled compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.